Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate
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Overview
Description
Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and an amino group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methylpropanoic acid with benzyl alcohol and methanol in the presence of a catalyst to form the ester. The resulting ester is then reacted with methoxyamine under controlled conditions to introduce the methoxyamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine.
Scientific Research Applications
Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amino group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-methylbenzoate
- Methyl 2-[(benzyloxy)carbonyl]amino]benzoate
Uniqueness
Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct reactivity and properties compared to similar compounds. This makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
81308-36-3 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 2-[methoxy(phenylmethoxy)amino]-2-methylpropanoate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,12(15)16-3)14(17-4)18-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
XGGGAMGLLHFEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)N(OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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